![molecular formula C21H18N2O3S B6575181 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105219-83-7](/img/structure/B6575181.png)
3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a pyrazolo-pyridine analogue . It is synthesized in two steps, starting with the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction . The second stage involves the synthesis of the title compound through intermolecular cyclization under reflux condition .
Synthesis Analysis
The synthesis of this compound involves two main steps. The first step is the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction . The second step involves the synthesis of the title compound through intermolecular cyclization under reflux condition . The protective group used in the synthesis process has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .Molecular Structure Analysis
The structure of the compound has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) . The significantly longer C15–N14 bond length (1.420 (2)Å) and the nonplanar geometry of the C16–C15–N14–H14 fragment (torsion angle = 31.1 (3)°) indicate that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Claisen–Schmidt reaction and an intermolecular cyclization . The Claisen–Schmidt reaction is used to synthesize a monoketone curcumin analogue, which is then used to synthesize the title compound through intermolecular cyclization under reflux condition .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . The IR (KBr, cm−1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1H NMR (400 MHz, DMSO-d6) values are 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3) . The 13C NMR (100 MHz, DMSO-d6) values are 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling Reagents
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one serves as a boron reagent in SM coupling reactions . Its stability, ease of preparation, and environmentally benign nature contribute to its widespread use.
Oxazole Synthesis
This compound can act as an ammonia equivalent in the concise synthesis of 2,4,5-trisubstituted oxazoles. Researchers have employed it in tandem Ugi/Robinson-Gabriel reaction sequences to access these heterocyclic structures .
Antibacterial Nucleoside Synthesis
In the total synthesis of (-)-muraymycin (MRY) D2 and its epimer, 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one plays a crucial role. MRY is an antibacterial nucleoside natural product, and this compound contributes to its construction .
Pyrazolo[3,4-d]pyrimidine Derivatives
Researchers have explored the thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one derivatives. These compounds have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CDK2 Inhibitors
Continuing with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine motif, derivatives based on this scaffold have been investigated as novel CDK2 inhibitors. Their potential in cancer therapy warrants further exploration .
Hexahydro-pyrazolo[4,3-c]pyridine Synthesis
The compound 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be transformed into (E)-5-benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine. This reaction involves reacting the compound with phenyl hydrazine in the presence of potassium hydroxide under reflux conditions .
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit proangiogenic receptor tyrosine kinases (rtks) including vascular endothelial growth factor . These RTKs play a crucial role in cell signaling and are often implicated in cancer and other diseases .
Mode of Action
It’s known that receptor tyrosine kinases (rtks), when inhibited, can prevent the activation of downstream signaling pathways that promote cell proliferation and survival . Therefore, it’s plausible that this compound may interact with its targets (potentially RTKs) in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of these pathways can lead to decreased tumor growth in cancerous cells .
Pharmacokinetics
It’s noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact the bioavailability of this compound.
Result of Action
Based on its potential inhibition of rtks, it could lead to decreased cell proliferation and survival, particularly in cancerous cells .
Eigenschaften
IUPAC Name |
3-benzyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-17-9-8-15(10-18(17)26-2)16-12-27-20-19(16)22-13-23(21(20)24)11-14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRKCRYEJJJUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.